Product packaging for Fluoranthen-3-ol(Cat. No.:CAS No. 17798-09-3)

Fluoranthen-3-ol

Cat. No.: B1329976
CAS No.: 17798-09-3
M. Wt: 218.25 g/mol
InChI Key: PQWYZWVBXAOHOU-UHFFFAOYSA-N
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Description

Fluoranthen-3-ol is an organic compound with the molecular formula C16H10O and a molecular weight of 218.25 g/mol . It is a hydroxy derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene and benzene rings connected by a five-membered ring . Fluoranthene is widespread in the environment and has been identified in the atmosphere, drinking water, and charcoal-grilled foods . As a result, its derivatives are of significant interest in environmental research. While fluoranthene itself is a model compound for studying the behavior, remediation, and biological impact of persistent environmental pollutants , specific research applications and the detailed mechanism of action for the 3-ol derivative are areas for further scientific exploration. This compound is presented for research and development purposes. This product is intended for laboratory research use only and is not classified as a drug, food additive, or for any personal use. REFERENCES & IDENTIFIERS CAS Number: 17798-09-3 Synonym(s): 3-Hydroxyfluoranthene; 3-Fluoranthenol Molecular Formula: C16H10O Molecular Weight: 218.25 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O B1329976 Fluoranthen-3-ol CAS No. 17798-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoranthen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWYZWVBXAOHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170406
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17798-09-3
Record name Fluoranthen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Environmental Formation Pathways of Fluoranthen 3 Ol

Anthropogenic and Natural Genesis of Parent Fluoranthene (B47539) and Related Compounds

Fluoranthene (C₁₆H₁₀) is a non-alternant PAH composed of a naphthalene (B1677914) and a benzene (B151609) ring fused with a five-membered ring. nih.govwikipedia.org It is ubiquitous in the environment, originating from both human activities and natural processes. canada.cacwejournal.org

The primary source of fluoranthene is the incomplete combustion or high-temperature pyrolysis of organic matter. nih.govepa.govkosfaj.org This process generates a complex mixture of PAHs, including fluoranthene, which are then released into the environment. tpsgc-pwgsc.gc.ca

Key anthropogenic sources include:

Fossil Fuel Combustion : The burning of coal and petroleum in industrial processes, power generation, and vehicle engines is a major source. nih.govagriculturejournals.cznih.gov Coke ovens are also significant contributors. atamanchemicals.com

Biomass Burning : Forest fires, agricultural burning, and residential wood burning for heating release substantial amounts of fluoranthene. canada.cacwejournal.orgtpsgc-pwgsc.gc.caagriculturejournals.cz

Industrial Processes : Activities such as coal tar production, aluminum smelting, and the manufacturing of asphalt (B605645) are significant sources. tpsgc-pwgsc.gc.caatamanchemicals.com Fluoranthene is a natural constituent of coal tar and petroleum-derived asphalt. wikipedia.orgtpsgc-pwgsc.gc.caatamanchemicals.com

Waste Incineration : The burning of municipal and industrial waste contributes to atmospheric PAH levels. helcom.fi

Food Preparation : Grilling or charbroiling food can lead to the formation of PAHs on the food surface through the pyrolysis of organic material like fat. kosfaj.org

The formation of PAHs like fluoranthene during these processes is influenced by factors such as the type of fuel, temperature, and oxygen availability. canada.ca

While anthropogenic sources are dominant, fluoranthene also has natural origins. Some studies suggest that it can be produced through plant biosynthesis. canada.caepa.govatamanchemicals.com Its detection in areas remote from industrial activity supports the existence of natural formation pathways. epa.gov Additionally, some fungi are known to produce complex natural products that feature a benzo[j]fluoranthene core, which is structurally related to fluoranthene. researchgate.net The microbial degradation of fluoranthene is a significant environmental process, where bacteria and fungi metabolize the compound, leading to the formation of various derivatives, including hydroxylated forms like Fluoranthen-3-ol. nih.govoup.commdpi.com

Environmental Distribution and Prevalence of Fluoranthene and its Metabolites

Due to its formation processes, fluoranthene is widespread in the environment. Its physicochemical properties—low water solubility and a tendency to adsorb to particles—govern its distribution across air, water, and soil. tpsgc-pwgsc.gc.canih.gov Consequently, its metabolites, formed through biotic and abiotic degradation, are also found in these environmental compartments.

Fluoranthene is commonly detected in the atmosphere, where it exists in both the vapor phase and adsorbed onto particulate matter (PM). canada.caepa.govatamanchemicals.com The partitioning between these phases depends on temperature and the concentration of suspended particles. nih.gov Atmospheric transport allows for the wide distribution of these particles. agriculturejournals.cz

Research has identified fluoranthene in various air samples:

In Bucharest, Romania, the concentration of fluoranthene in PM10 was found to be 30.13 ng/m³, while in PM2.5, it was 18.73 ng/m³. mdpi.com

Studies in Canada have measured fluoranthene concentrations in ambient air at various locations, with the highest levels found near industrial sources like aluminum smelters. canada.ca

Once in the atmosphere, fluoranthene can undergo photochemical reactions, reacting with radicals like NO₃ to form nitrofluoranthenes, another class of derivatives. acs.org

Table 1: Fluoranthene Concentrations in Atmospheric Particulate Matter
LocationSample TypeConcentration (ng/m³)Source
Bucharest, RomaniaPM1030.13 mdpi.com
Bucharest, RomaniaPM2.518.73 mdpi.com
Timisoara, RomaniaPM100.2 - 0.4 mdpi.com
Rural Ontario, CanadaAmbient AirMedian: 7.2 (Total PAHs) canada.ca

Fluoranthene enters aquatic systems through various pathways, including industrial and municipal effluents, urban runoff, atmospheric deposition, and oil spills. epa.govmdpi.com Due to its hydrophobic nature, it has very low solubility in water and strongly adsorbs to solid matter. epa.govtpsgc-pwgsc.gc.ca

Key findings on its aquatic presence include:

Water Column : It has been detected in drinking water, surface waters, and wastewater. epa.govatamanchemicals.comsci-hub.se One review noted fluoranthene concentrations in domestic wastewater in Jordan as low as 14 ng/L. sci-hub.se

Sediments : Sediments are the primary sink for PAHs in the aquatic environment. nih.govcanada.cahelcom.fi Fluoranthene is persistent in anaerobic sediments. helcom.fi In Buzzards Bay, Massachusetts, fluoranthene concentrations in dry sediment were found to range from 110 µg/kg to 790 µg/kg. epa.gov In the Baltic Sea, approximately 17% of sediment assessment units failed to achieve Good Environmental Status due to high fluoranthene concentrations. helcom.fi

The degradation of fluoranthene in these environments by microorganisms is a key pathway for the formation of metabolites such as 9-fluorenone (B1672902) and 9-hydroxyfluorene. researchgate.net

Table 2: Fluoranthene Concentrations in Aquatic Environments
LocationMatrixConcentrationSource
Buzzards Bay, USADry Sediment110 - 790 µg/kg epa.gov
JordanDomestic Wastewater14 ng/L sci-hub.se
Suez Gulf (Summer)Surface WaterUp to 39.1 µg/L (Total PAHs)
Suez Gulf (Winter)Surface WaterUp to 21.9 µg/L (Total PAHs)

Soil is a major reservoir for fluoranthene and other PAHs, which are deposited from the atmosphere or introduced through spills, sludge application, or other forms of contamination. canada.catpsgc-pwgsc.gc.caagriculturejournals.cz

Studies on soil contamination have shown:

Concentrations vary significantly with land use, with urban and industrial soils showing higher levels than rural or agricultural soils. agriculturejournals.czmdpi.com

A study along the Shatt Al-Arab River in Iraq found total PAH concentrations in soil decreasing from urban (72.16 ng/g) to less populated areas (17.30 ng/g), with fluoranthene being a dominant PAH in the urban soil. agriculturejournals.cz

In eastern China, the average total PAH content in soil near major lakes was 190.35 ng/g, with fluoranthene being one of the most prevalent compounds. mdpi.com

Plants can absorb fluoranthene from the soil, with uptake influenced by factors like soil nitrogen content and plant species. mdpi.comfrontiersin.org This uptake is a step in the biogenic pathway that can lead to the formation of metabolites within plant tissues.

The microbial communities in soil play a critical role in the degradation of fluoranthene, breaking it down into simpler and often hydroxylated compounds, thereby creating this compound and other related metabolites. nih.govmdpi.com

Table 3: Fluoranthene and Total PAH Concentrations in Soil
LocationLand UseConcentration (ng/g dry weight)Source
Shatt Al-Arab, IraqUrban/Industrial (CB)72.16 (Total PAHs) agriculturejournals.cz
Shatt Al-Arab, IraqSuburban (GA)36.48 (Total PAHs) agriculturejournals.cz
Shatt Al-Arab, IraqRural (AK)17.30 (Total PAHs) agriculturejournals.cz
Eastern China LakesLakeshore Soil190.35 (Average Total PAHs) mdpi.com

Advanced Synthetic Methodologies for Fluoranthen 3 Ol and Analogous Derivatives

Chemical Synthesis of Fluoranthene (B47539) and its Oxygenated Forms

The construction of the fluoranthene core and the introduction of oxygen-containing functional groups have been achieved through various sophisticated chemical strategies. These methods often involve the strategic formation of carbon-carbon bonds to assemble the characteristic four-ring system.

Contemporary Approaches in Fluoranthene Core Synthesis and Derivatization

Modern organic synthesis has provided a diverse toolbox for the construction of the fluoranthene skeleton. A prevalent strategy involves the coupling of naphthalene (B1677914) and benzene (B151609) fragments. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu couplings, are central to this approach. rsc.org These reactions are often followed by an intramolecular C–H arylation to complete the five-membered ring, a key feature of the fluoranthene structure. rsc.orgacs.org

One of the most common strategies for building the fluoranthene core is through the coupling of naphthalene and benzene fragments. researchgate.net This can be achieved through domino reactions that involve a sequence of transformations in a single pot. For instance, a palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular C-H arylation has proven effective. rsc.orgacs.org

Recent advancements have focused on improving the efficiency and applicability of these methods. For example, the use of 1,8-dihalonaphthalenes as starting materials in palladium-catalyzed cascade reactions with heteroarylboronic acids has enabled the synthesis of various fluoranthene analogues. researchgate.net Furthermore, domino reactions involving a dehydro-Diels-Alder reaction have been developed for the synthesis of the fluoranthene core. rsc.org A notable innovation is the room-temperature synthesis of fluoranthenes and azafluoranthenes via a [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes and alkynes, catalyzed by a rhodium complex. chemistryviews.org

A variety of catalytic systems have been explored to facilitate these transformations. Both homogeneous catalysts, like Pd(dppf)Cl₂, and heterogeneous catalysts, such as reduced graphene oxide (rGO)-CuPd nanocatalysts, have been successfully employed in the synthesis of substituted fluoranthenes. acs.orgnih.gov The use of heterogeneous catalysts is particularly advantageous as they can be recovered and reused, adding to the sustainability of the process. acs.orgnih.gov

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Fluoranthene Synthesis This table is generated based on data from a study on tandem Suzuki-Miyaura and intramolecular C-H arylation reactions. nih.gov

Catalyst TypeCatalystTemperature (°C)Yield (%)Reusability
HomogeneousPd(dppf)Cl₂90-110up to 78No
HeterogeneousrGO-CuPd nanocatalyst120up to 62Yes

Targeted Synthetic Routes to Hydroxylated Fluoranthenes (e.g., via regio-specific functionalization)

The direct and regioselective introduction of hydroxyl groups onto the fluoranthene core presents a significant synthetic challenge. However, several methods have been developed to achieve this, providing access to compounds like fluoranthen-3-ol.

A noteworthy approach is a domino reaction sequence that yields hydroxyfluoranthenes directly. This method involves the palladium-catalyzed reaction of 1-alkynyl-8-iodonaphthalene derivatives with furan-2-boronic acid. The sequence proceeds through a Suzuki-Miyaura coupling, an intramolecular Diels-Alder reaction, and a subsequent ring-opening isomerization, affording the hydroxylated fluoranthene product in good to high yields. rsc.orgacs.org This strategy is particularly elegant as it avoids the need for protecting groups on the hydroxyl functionality. acs.org

Another strategy involves the functionalization of pre-existing fluoranthene derivatives. For instance, a copper-catalyzed remote C-H arylation of fluoranthene-3-carboxamide has been demonstrated, showcasing a method for regioselective functionalization at a position other than the most electronically favored ones. beilstein-journals.org While this example focuses on arylation, it highlights the potential for developing catalytic systems for regioselective hydroxylation.

The synthesis of benzo[j]fluoranthene-4,9-diol, a naturally occurring oxygenated fluoranthene derivative, has also been accomplished. rsc.org This total synthesis underscores the advancements in constructing complex, highly oxygenated fluoranthene structures.

Chemoenzymatic Synthesis and Biocatalytic Transformations of Polycyclic Aromatic Hydrocarbons

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly powerful for the synthesis of complex molecules like this compound.

The metabolism of PAHs by microorganisms, particularly fungi, has been a rich source of inspiration and practical application for the synthesis of hydroxylated derivatives. For example, the filamentous fungus Cunninghamella elegans has been shown to metabolize fluoranthene to produce a variety of hydroxylated and conjugated products. tandfonline.comtandfonline.comnih.gov The initial oxidation is often mediated by cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions on the aromatic ring. tandfonline.com In the case of 3-nitrofluoranthene, metabolism by C. elegans leads to the formation of 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate, indicating hydroxylation at the 8- and 9-positions. tandfonline.com

Engineered enzymes have emerged as powerful tools for the targeted hydroxylation of PAHs. Cytochrome P450 enzymes, particularly from bacteria like Bacillus megaterium (P450 BM3) and Pseudomonas putida (P450cam), have been subjected to protein engineering to enhance their activity and alter their regioselectivity towards PAHs. oup.comunito.itnih.gov By modifying the active site residues of these enzymes, researchers have been able to create biocatalysts that can hydroxylate fluoranthene. oup.comunito.it Notably, mutations in the active site of P450cam have led to mutants that can oxidize fluoranthene to produce 3-fluoranthol (this compound) as the major product. oup.com

Table 2: Biocatalytic Hydroxylation of Fluoranthene by Engineered Cytochrome P450cam This table is based on findings from the protein engineering of cytochrome P450cam for the oxidation of polycyclic aromatic hydrocarbons. oup.com

EnzymeSubstrateMajor ProductNADH Oxidation Rate (min⁻¹)Coupling Efficiency (%)
Wild-type P450camFluoranthene-<0.01-
Y96A mutant P450camFluoranthene3-Fluoranthol1443.1

The integration of these biocatalytic steps with chemical synthesis constitutes a chemoenzymatic approach. For instance, a chemically synthesized fluoranthene precursor could be subjected to a biocatalytic hydroxylation step using an engineered enzyme to regioselectively introduce a hydroxyl group, leading to the efficient production of this compound. The development of such chemoenzymatic routes is a key area of research for the sustainable synthesis of complex natural products and their analogues. acs.orgacs.orgnih.gov

Methodological Innovations in Reaction Design and Catalysis for this compound Production

The quest for more efficient, selective, and sustainable methods for synthesizing this compound and its derivatives has driven significant innovation in reaction design and catalysis. These advancements aim to overcome the limitations of traditional synthetic routes, such as harsh reaction conditions and low yields.

The use of advanced catalytic systems is another key area of innovation. Palladium catalysis remains at the forefront, with ongoing efforts to develop more active and selective catalysts. beilstein-journals.orgthieme-connect.com For example, the use of Pd/C as a heterogeneous catalyst for the C-H functionalization of PAHs represents a move towards more sustainable and practical synthetic methods. rsc.org The development of nanocatalysts, such as rGO-CuPd, also offers advantages in terms of high activity and reusability. acs.orgnih.gov Beyond palladium, rhodium-catalyzed [2+2+2] cycloadditions have been shown to be effective for fluoranthene synthesis at room temperature, a significant improvement over high-temperature methods. chemistryviews.org

Biocatalysis and the engineering of enzymes represent a paradigm shift in the synthesis of complex molecules. rochester.edunih.govnih.govnih.govjst.go.jpmdpi.com The ability to tune the regioselectivity of enzymes like cytochrome P450s through directed evolution and rational design allows for the precise hydroxylation of PAHs at positions that are difficult to access through traditional chemical means. oup.comunito.itgoogle.comacs.orgnih.gov This approach not only provides a green and efficient route to hydroxylated PAHs but also opens up possibilities for creating novel derivatives with unique properties.

Future directions in this field will likely involve the integration of different catalytic strategies, such as combining metal catalysis with biocatalysis in chemoenzymatic cascades. The development of multifunctional catalysts and the use of computational tools to design more efficient catalytic systems are also expected to play a crucial role in advancing the synthesis of this compound and its analogues. mdpi.com

Analytical Methodologies for the Detection and Quantification of Fluoranthen 3 Ol

Comprehensive Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective extraction and sample clean-up are foundational steps for the reliable analysis of Fluoranthen-3-ol. The choice of technique is dictated by the sample matrix, whether it is aqueous, solid, or biological.

Solid-Phase Extraction (SPE) for Aqueous Samples

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound, from aqueous samples like river water and bottled water. mdpi.comacademicjournals.orgumsha.ac.ir This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and preventing the formation of emulsions, which can complicate the extraction process. norlab.com

The SPE process typically involves conditioning the sorbent material, loading the sample, washing away interferences, and finally eluting the target analyte. mdpi.com For PAH analysis, C18-bonded silica (B1680970) is a common sorbent due to its hydrophobic nature, which effectively retains non-polar compounds like this compound. academie-sciences.frsilicycle.com The selection of an appropriate sorbent and elution solvent system is critical for achieving high recovery rates. norlab.com In one study, a novel syringe solid-phase extraction method combined with solid-phase fluorescence spectrometry was developed for the rapid detection of fluoranthene (B47539), demonstrating good linearity and low detection limits. nih.gov

Sorbent TypeSample MatrixKey FindingsReference
C18-bonded silicaAqueous samplesEffective for retaining non-polar PAHs. academie-sciences.frsilicycle.com
Not SpecifiedWater samplesSyringe SPE with fluorescence detection showed a linear range of 2-50 µg/L and a detection limit of 0.143 µg/L for fluoranthene. nih.gov
C18, DVB, HLB-MWaterAutomated SPE showed good recovery for a wide range of PAHs. norlab.com

Liquid-Liquid Extraction (LLE) for Complex Environmental and Biological Samples

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com It is frequently employed for the extraction of PAHs from complex matrices such as biological fluids and contaminated food products. academie-sciences.frphenomenex.com

The process involves vigorous mixing of the sample with an immiscible organic solvent, followed by separation of the two layers. phenomenex.com The choice of solvent is crucial and depends on the polarity of the target analyte. For PAHs, non-polar solvents are generally used. helcom.fi While effective, LLE can be time-consuming and require large volumes of organic solvents, which has led to the development of more modern, miniaturized techniques. academie-sciences.frresearchgate.net Often, LLE is followed by a clean-up step, such as SPE, to remove co-extracted interferences. academie-sciences.frsemanticscholar.org

Sample MatrixExtraction SolventKey FindingsReference
Biological FluidsNot SpecifiedLLE is a common pretreatment, often followed by SPE for clean-up. academie-sciences.fr
Food Samplesn-hexane or cyclohexaneUsed in combination with saponification for dairy products. semanticscholar.org
Marine BiotaPentane or hexaneEffective for extracting all PAHs after alkaline digestion. helcom.fi

Pressurized Liquid Extraction (PLE) for Solid Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique for extracting analytes from solid and semi-solid samples. upm.edu.mymdpi.com PLE utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency by increasing analyte solubility and solvent penetration into the matrix. mdpi.com This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. upm.edu.mymdpi.com

For the extraction of PAHs from solid matrices like soil, PLE has demonstrated high recovery rates. upm.edu.my Optimization of parameters such as temperature, pressure, and solvent composition is critical. For instance, a study on extracting fluoranthene from soil found that a temperature of 180°C yielded the highest recovery. upm.edu.my PLE can also be combined with in-cell clean-up procedures, where an adsorbent material is added to the extraction cell to retain interferences, thereby streamlining the sample preparation process. mdpi.comresearchgate.net

MatrixExtraction ConditionsRecovery of FluorantheneReference
Soil180°C, Dichloromethane-acetone94.4% upm.edu.my
SoilToluene, 200°C, 30s90%–130% recovery range for 16 PAHs mdpi.com
Fish TissueHexane:Dichloromethane (7:3) with aluminaOptimized for organochlorine pesticides, demonstrating the principle of selective PLE. researchgate.net

Advanced Clean-up Procedures for Matrix Interference Removal

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. helcom.finih.gov The complexity of the sample matrix dictates the extent of the required clean-up.

Common clean-up techniques for PAH analysis include adsorption chromatography using materials like silica gel, alumina, or Florisil. epa.gov These materials help in fractionating the extract and removing polar interferences. epa.gov Gel permeation chromatography (GPC) is another effective method for removing high-molecular-weight interferences, such as lipids, from biological samples. nih.gov For highly selective purification, immunoaffinity-based sorbents can be employed, which use antigen-antibody interactions to isolate specific classes of compounds. dss.go.th The choice of clean-up procedure is also influenced by the sensitivity and selectivity of the final detection method. helcom.fi

Chromatographic Separation Techniques for this compound Profiling

Chromatographic techniques are essential for separating this compound from other PAHs and metabolites in the prepared extract before quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of PAHs and their derivatives. cdc.govkoreascience.kr The GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the chromatographic column. shimadzu.com The MS then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for each analyte, which allows for highly specific identification and quantification. nih.govnih.gov

For PAH analysis, including hydroxylated metabolites like this compound, capillary columns are preferred to achieve the necessary separation of numerous isomers. helcom.fishimadzu.com The selection of the appropriate GC column and temperature program is critical for resolving complex mixtures of PAHs. shimadzu.com High-resolution mass spectrometry (HRMS) can further enhance selectivity and sensitivity, enabling the detection of trace levels of contaminants in complex matrices like edible oils. nih.govfrontiersin.org

InstrumentColumnKey FindingsReference
GC-MSRtx-35Capable of separating 35 out of 36 PAH isomers. shimadzu.com
Orbitrap GC-MSHP-5MSLODs of 0.10–0.60 μg/kg for 22 PAHs in vegetable oils. nih.govfrontiersin.org
GC-MSVF-17msAchieved good separation of benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene. nih.gov
Electron Impact (EI) Ionization and Derivatization Strategies (e.g., Trimethylsilyl (TMS) Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds. However, for polar compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. tcichemicals.com Trimethylsilyl (TMS) derivatization is a widely used strategy that replaces the active hydrogen in the hydroxyl group with a nonpolar TMS group. tcichemicals.com This process generates derivatives that are more volatile, less polar, and more thermally stable, making them suitable for GC-MS analysis. tcichemicals.com

The derivatization reaction typically involves an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). thermofisher.com The reaction converts the this compound to its corresponding TMS ether. This derivatization can be performed manually or using fully automated online systems that improve reproducibility and throughput by minimizing the instability of TMS derivatives, which are susceptible to hydrolysis. thermofisher.comnih.govnih.gov

Once derivatized, the sample is introduced into the GC-MS system. In the mass spectrometer, Electron Impact (EI) is a common ionization method. wikipedia.org EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. wikipedia.orgshimadzu.com This collision results in the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. shimadzu.com The molecular ion helps determine the molecular weight of the derivatized compound, while the fragmentation pattern provides structural information that serves as a fingerprint for identification. shimadzu.com For instance, GC-MS analysis of TMS-derivatized samples has been successfully used to identify various hydroxylated fluoranthene metabolites in microbial degradation studies. nih.gov

Table 1: Trimethylsilyl (TMS) Derivatization Process for Hydroxylated Compounds

Step Description Reagents Conditions
Sample Preparation The sample containing this compound is dried to remove water, which would react with the derivatizing agent. Aprotic solvent (e.g., pyridine, acetonitrile) N/A
Derivatization The dried sample is reacted with a silylating agent to replace the active proton of the hydroxyl group with a TMS group. BSTFA, MSTFA (often with 1% TMCS) Heating (e.g., 60-90°C) for a specific duration (e.g., 30-120 min) thermofisher.com

| Analysis | The derivatized sample is injected into the GC-MS for separation and detection. | N/A | GC separation followed by EI-MS detection |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Tandem Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing polycyclic aromatic hydrocarbons (PAHs) and their metabolites, which are often non-volatile or thermally labile. researchgate.netnih.gov HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. researchgate.net

For the detection of PAHs and their derivatives, fluorescence detection (FLD) is particularly advantageous. researchgate.netscience.gov These compounds often exhibit native fluorescence, allowing for highly sensitive and selective detection. science.govnih.gov The sensitivity of HPLC-FLD can be up to 1000 times higher than conventional HPLC with UV detection for certain compounds. nih.gov By using programmed wavelength switching, different fluorescent compounds can be detected at their optimal excitation and emission wavelengths during a single chromatographic run, enhancing the method's specificity. researchgate.net

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an even higher level of specificity and sensitivity. sciex.com While fluorescence detection is sensitive, MS/MS offers structural confirmation and the ability to resolve co-eluting compounds that may have similar fluorescence properties. sciex.com Various ionization sources like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) can be used to ionize the compounds eluting from the HPLC column before they enter the mass spectrometer. sciex.com

LC-MS/MS in Multiple Reaction Monitoring (MRM) Mode for Enhanced Selectivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments. labce.comlcms.cz This technique significantly enhances the signal-to-noise ratio, making it ideal for quantifying trace levels of analytes in complex matrices like biological and environmental samples. researchgate.net

The MRM process involves two stages of mass filtering:

Precursor Ion Selection: In the first quadrupole (Q1), a specific ion corresponding to the protonated or deprotonated molecule of interest (the precursor ion) is selected from all the ions generated by the ion source.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), one or more specific fragment ions (product ions) are selected and monitored. labce.comlcms.cz

This precursor-to-product ion transition is unique to the target analyte, providing a high degree of specificity and minimizing matrix interference. nih.gov The use of MRM has been shown to improve analytical selectivity for metabolites in complex plasma samples. nih.gov For robust quantification, typically one MRM transition is used for quantification and at least one other is used for confirmation. labce.com This approach is standard for the analysis of numerous compounds, including PAH metabolites. researchgate.netnih.gov

Table 2: Example of MRM Parameters for a Hypothetical Analyte

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound [M+H]⁺ or [M-H]⁻ Fragment 1 75 Optimized Value
This compound [M+H]⁺ or [M-H]⁻ Fragment 2 75 Optimized Value
Isotope Dilution and Extracted Internal Standard Quantification Approaches

For the most accurate and precise quantification in mass spectrometry, isotope dilution is the gold standard. This method involves adding a known quantity of a stable isotope-labeled (e.g., ¹³C or ²H) version of the target analyte to the sample at the very beginning of the analytical procedure. gatech.edu

This labeled compound acts as an ideal internal standard because it has nearly identical chemical and physical properties to the native (unlabeled) analyte. mas-tp.com It therefore co-extracts, co-elutes, and experiences the same ionization effects and potential matrix-induced suppression or enhancement as the target analyte. By measuring the ratio of the response of the native analyte to the labeled standard, any variations or losses during sample preparation and analysis can be accurately compensated for. epa.gov This approach corrects for the variability of the entire analytical technique, leading to highly reliable quantitative results.

When a labeled analog is not available, a non-labeled compound that is structurally similar to the analyte (an extracted internal standard) can be used, although this is generally less accurate than true isotope dilution.

Size Exclusion Chromatography for Metabolite Fractionation and Analysis

Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a technique that separates molecules based on their size and shape in solution. wikipedia.org The stationary phase consists of porous beads, and as the sample passes through the column, smaller molecules can enter the pores, which lengthens their path and causes them to elute later. wikipedia.org Larger molecules cannot enter the pores and thus elute more quickly. wikipedia.org

In the context of analyzing this compound and its metabolites, SEC is a valuable tool for sample cleanup and fractionation, particularly for complex biological or environmental samples. It can be used as a preliminary step to separate large macromolecules, such as proteins and lipids, from smaller molecules like PAH metabolites. wikipedia.orgmdpi.com This reduces matrix complexity and potential interference in subsequent, more specific analyses like HPLC-MS/MS.

Furthermore, SEC can be coupled with fluorescence detection (FSEC) to specifically track fluorescently-tagged proteins or to get a preliminary profile of fluorescent analytes in different size fractions. nih.gov This fractionation allows for the isolation of metabolite groups, which can then be analyzed in more detail to identify specific compounds like this compound conjugates.

Advanced Spectroscopic and Structural Elucidation Methods

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive identification and structural elucidation of compounds. Unlike nominal mass spectrometers (like triple quadrupoles), which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure m/z with very high accuracy, typically to within 5 parts per million (ppm). wikipedia.orgnih.gov

This high mass accuracy allows for the determination of a compound's elemental formula. mdpi.com For example, multiple different chemical formulas could result in the same nominal mass, but they will have distinct "exact" masses due to the slight mass differences between isotopes (e.g., the mass of Carbon-12 is exactly 12, but Oxygen-16 is 15.9949 Da). By measuring the mass with high precision, HRMS can distinguish between these possibilities and confirm the elemental composition of an analyte like this compound. nih.govfrontiersin.org

When coupled with gas or liquid chromatography, GC-HRMS or LC-HRMS can analyze complex mixtures. By operating in full-scan mode, HRMS acquires accurate mass data for all ions, allowing for retrospective analysis of the data for compounds that were not initially targeted. nih.gov This is a significant advantage for metabolite identification and untargeted screening studies. mdpi.com

Table 3: Theoretical Mass of this compound for HRMS Analysis

Compound Chemical Formula Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluoranthene metabolites like this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the hydroxyl group and the arrangement of protons on the aromatic structure.

In the biodegradation study of fluoranthene by Pleurotus ostreatus, NMR analysis was utilized to help identify the resulting metabolites. nih.gov While specific spectral data for this compound is not extensively published, the principles of NMR spectroscopy allow for the theoretical prediction and subsequent confirmation of its structure. Both ¹H NMR (proton) and ¹³C NMR (carbon) spectra would provide critical data. The ¹H NMR spectrum would show distinct signals for each aromatic proton, with their chemical shifts (δ) and coupling constants (J) revealing their electronic environment and proximity to one another. The proton attached to the carbon bearing the hydroxyl group would exhibit a characteristic downfield shift. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbon atom bonded to the hydroxyl group (C-3) showing a significant downfield shift due to the electronegativity of the oxygen atom.

A comprehensive analysis combining one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) would be required for complete and unambiguous assignment of all proton and carbon signals, thereby confirming the identity of this compound.

Table 1: Predicted NMR Spectral Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for hydroxylated PAHs. Actual experimental values may vary.)

Nucleus Predicted Chemical Shift (δ) Range (ppm) Notes
¹H (Aromatic)6.8 - 8.5The specific chemical shifts and splitting patterns depend on the proton's position relative to the hydroxyl group and other rings.
¹H (Hydroxyl)5.0 - 9.0The chemical shift of the -OH proton is variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet.
¹³C (Aromatic)110 - 150Standard range for aromatic carbons in PAHs.
¹³C (C-3, bearing -OH)150 - 160The C-OH carbon is significantly deshielded and appears downfield compared to other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Degradation Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule, making it highly valuable for tracking the transformation of fluoranthene during degradation processes. By analyzing the absorption of infrared radiation at specific wavenumbers, FT-IR can confirm the introduction of hydroxyl groups, a key step in the metabolic breakdown of fluoranthene into compounds like this compound.

In studies investigating the biodegradation of fluoranthene by fungal species, FT-IR analysis is a key method for characterizing the metabolites formed. nih.govmdpi.com The analysis of fluoranthene degradation by Trichoderma lixii and Talaromyces pinophilus utilized FT-IR to observe changes in the functional groups of the parent compound. mdpi.com The parent fluoranthene molecule shows characteristic peaks for aromatic C-H stretching and C=C aromatic ring stretching. mdpi.comresearchgate.net

When fluoranthene is metabolized to this compound, the most significant change in the FT-IR spectrum is the appearance of a new, strong, and broad absorption band typically in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the newly introduced hydroxyl group. Additionally, a new peak corresponding to the C-O stretching vibration would appear in the 1260-1000 cm⁻¹ region. Observing these specific changes provides clear evidence that the aromatic ring has been hydroxylated, a critical step in the degradation pathway. mdpi.comresearcher.life

Table 2: Characteristic FT-IR Absorption Bands in Fluoranthene Degradation

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Significance in Degradation Studies
Aromatic C-HStretching3000 - 3100Present in parent fluoranthene and its metabolites.
Aromatic C=CRing Stretching1400 - 1610Changes in this region can indicate alterations to the aromatic system. mdpi.com
O-H (Hydroxyl)Stretching3200 - 3600 (broad)Appearance indicates the formation of hydroxylated metabolites like this compound.
C-OStretching1000 - 1260Appearance confirms the presence of a carbon-oxygen single bond from the hydroxyl group.
Substituted Benzene (B151609)C-H Bending622 - 900Shifts in these bands can provide information on the substitution pattern on the aromatic rings. mdpi.com

Analytical Method Validation and Robust Quality Control Protocols in Environmental Monitoring

The reliable measurement of this compound in environmental samples necessitates rigorous analytical method validation and the implementation of robust quality control (QC) protocols. reginfo.govcdc.gov These procedures ensure that the data generated are accurate, precise, and reproducible, which is critical for assessing environmental contamination and human exposure. cdc.govnih.gov Method validation involves systematically evaluating a series of performance characteristics to demonstrate that the analytical method is suitable for its intended purpose.

Key validation parameters include accuracy, precision, linearity, specificity, and sensitivity. mdpi.com Accuracy is typically assessed by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known amount of this compound is added to a real sample matrix (e.g., water, soil, urine) and the percent recovery is calculated. nih.govmdpi.com Precision is evaluated by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision) to determine the random error of the method, usually expressed as the relative standard deviation (RSD). nih.gov

Robust quality control protocols are essential for the day-to-day monitoring of analytical performance. cdc.govgov.bc.ca This includes the routine analysis of procedural blanks, which are used to check for contamination from solvents, reagents, or glassware. helcom.fi Calibration verification standards, from a source independent of the calibration standards, are analyzed to confirm the accuracy of the calibration curve. gov.bc.ca Furthermore, quality control samples, often prepared by spiking a matrix with a known concentration of the analyte, are analyzed with each batch of samples to ensure the system is performing within established acceptance criteria. cdc.gov Adherence to these structured QA/QC procedures is fundamental for producing legally defensible and scientifically sound environmental data. cdc.gov

Determination of Limits of Reporting (LOR) and Limits of Detection (LOD) in Complex Samples

A critical aspect of method validation for trace environmental contaminants like this compound is the determination of the Limit of Detection (LOD) and the Limit of Reporting (LOR), also known as the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. mdpi.com

These limits are not fixed values; they are highly dependent on the analytical instrumentation, the method employed (e.g., GC-MS, HPLC-MS/MS), and the complexity of the sample matrix (e.g., urine, surface water, sediment). nih.govmdpi.com For instance, methods using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) often achieve very low detection limits for hydroxylated PAHs. nih.gov One study reported LODs for various OH-PAHs in urine ranging from 0.007 to 0.09 ng/mL using an on-line SPE-HPLC-MS/MS method. nih.gov Another method using GC-MS for OH-PAHs in water reported LODs between 10.1 and 39.6 ng/L. mdpi.com

The determination of LOD and LOQ is typically based on the standard deviation of the response from multiple analyses of a blank sample or a sample spiked at a low concentration. mdpi.com For complex matrices, the method detection limit (MDL) is often calculated to account for the entire analytical process, from sample extraction to final measurement. mdpi.com Establishing these limits is crucial for interpreting environmental data correctly, allowing researchers to confidently state whether a compound is present and at what concentration, which is vital for risk assessment and regulatory compliance.

Table 3: Examples of LODs/MDLs for Hydroxylated PAHs in Various Matrices

Analytical Method Matrix Analyte Class Reported LOD/MDL Range Reference
On-line SPE-HPLC-MS/MSUrineOH-PAHs0.007 - 0.09 ng/mL nih.gov
GC-MSWaterOH-PAHs10.1 - 39.6 ng/L mdpi.com
LC-MS/MSUrineOH-PAHs7.6 - 20.3 pg/mL researchgate.net
Orbitrap HRMSSurface WaterOH-PAHs1.11 - 2.26 ng/L (MDL) mdpi.com
GC-ID-HRMSUrineOH-PAHs< 7 pg/mL researchgate.net

Environmental Fate and Transformation Mechanisms of Fluoranthen 3 Ol

Biodegradation Pathways and Microbial Metabolism of Fluoranthene (B47539) Derivatives

The biodegradation of fluoranthene, a polycyclic aromatic hydrocarbon (PAH), and its hydroxylated derivatives like fluoranthen-3-ol, is a complex process mediated by a diverse range of microorganisms. These organisms possess specialized enzymatic systems to break down the stable aromatic ring structures of these compounds.

Investigation of Key Bacterial Strains in Fluoranthene and Hydroxylated Metabolite Degradation

Several bacterial genera have been identified as key players in the degradation of fluoranthene and its metabolites. Notably, species of Mycobacterium, Pasteurella, and Rhodococcus are well-documented for their ability to utilize fluoranthene as a source of carbon and energy. nih.govcore.ac.ukmdpi.com

Mycobacterium sp.: Strains like Mycobacterium vanbaalenii PYR-1 are extensively studied for their remarkable capacity to degrade high-molecular-weight PAHs, including fluoranthene. nih.govoup.comasm.org This strain can mineralize a significant portion of fluoranthene, breaking it down into simpler molecules. nih.govasm.org Studies have shown that Mycobacterium sp. can degrade fluoranthene to completion and utilize it as a sole carbon source. core.ac.uk For instance, Mycobacterium sp. strain KR20 metabolized approximately 60% of the added fluoranthene within 10 days. microbiologyresearch.org The degradation process by Mycobacterium sp. strain PYR-1 involves the formation of various intermediates, including 9-fluorenone-1-carboxylic acid. amazonaws.comnih.govnih.gov

Pasteurella sp.: Pasteurella sp. IFA has also been shown to biodegrade fluoranthene. nih.gov In a 14-day incubation period, this strain biodegraded 24% of the initial fluoranthene concentration. nih.gov The metabolic pathway proposed for Pasteurella sp. IFA also involves the formation of 9-fluorenone-1-carboxylic acid. nih.gov

Rhodococcus sp.: Species of Rhodococcus are known for their broad metabolic capabilities, which include the degradation of PAHs. oup.com They can metabolize fluoranthene through cleavage of one of the fused aromatic rings, leading to the formation of metabolites like 9-fluorenone-1-carboxylic acid. oup.com Some Rhodococcus strains have demonstrated the ability to utilize both ortho and meta cleavage pathways for fluoranthene metabolism. oup.com

The following table summarizes the degradation capabilities of these key bacterial strains:

Bacterial StrainKey Findings in Fluoranthene DegradationReferences
Mycobacterium vanbaalenii PYR-1Extensively mineralizes fluoranthene; utilizes multiple dioxygenation pathways. nih.govoup.comasm.org
Mycobacterium sp. strain KR20Metabolized 60% of fluoranthene in 10 days. microbiologyresearch.org
Pasteurella sp. IFABiodegraded 24% of fluoranthene in 14 days. nih.gov
Rhodococcus sp.Utilizes both ortho and meta cleavage pathways for fluoranthene metabolism. oup.com

Fungal Metabolism and Biotransformation Processes

Fungi, particularly white-rot and certain ascomycete fungi, play a significant role in the biotransformation of fluoranthene. They employ extracellular ligninolytic enzymes and intracellular cytochrome P450 systems to break down this complex PAH. mdpi.comfrontiersin.org

Trichoderma lixii and Talaromyces pinophilus : Indigenous fungal strains Trichoderma lixii FLU1 and Talaromyces pinophilus FLU12 have demonstrated high efficiency in degrading fluoranthene. mdpi.comsciprofiles.commatilda.science T. lixii degraded 98% and T. pinophilus degraded 99% of 400 mg/L fluoranthene within 16 and 12 days, respectively. mdpi.comsciprofiles.com The degradation pathway in these fungi is initiated by oxygenation and ring cleavage at the C1-C2 position, leading to the formation of 9-oxo-9H-fluorene-1-carboxylic acid and subsequently fluorenone. mdpi.comresearchgate.net Purified laccases from these strains also showed significant transformation of fluoranthene. nih.gov

Other Fungi: The fungus Cunninghamella elegans metabolizes fluoranthene to various products, including trans-2,3-dihydroxy-2,3-dihydrofluoranthene (B14420956) and its glucoside conjugates. nih.govnih.gov Armillaria sp. F022 degrades fluoranthene via two routes, one forming acenaphthenone and the other producing 9-fluorenone-1-carboxylic acid. researchgate.net Fungi from a Brazilian tropical peat, including Fusarium sp. and Penicillium sp., have also shown the ability to biodegrade fluoranthene, with degradation rates reaching up to 64% after 28 days. scielo.br

The following table highlights the fluoranthene degradation capabilities of these fungal species:

Fungal StrainKey Findings in Fluoranthene DegradationReferences
Trichoderma lixii FLU1Degraded 98% of 400 mg/L fluoranthene in 16 days. mdpi.comsciprofiles.com
Talaromyces pinophilus FLU12Degraded 99% of 400 mg/L fluoranthene in 12 days. mdpi.comsciprofiles.commatilda.science
Cunninghamella elegansMetabolized approximately 80% of added fluoranthene in 72 hours. nih.govnih.gov
Armillaria sp. F022Degrades fluoranthene via two distinct metabolic routes. researchgate.net
Fusarium sp. & Penicillium sp.Showed up to 64% biodegradation of fluoranthene after 28 days. scielo.br

Enzymatic Systems Involved in PAH Hydroxylation and Ring Cleavage

The initial and rate-limiting step in the microbial degradation of PAHs is the introduction of oxygen atoms into the aromatic ring, a process catalyzed by specific enzymes. frontiersin.orgkarger.comsci-hub.se

Dioxygenases: In bacteria, the primary enzymes responsible for the initial attack on the PAH ring are ring-hydroxylating dioxygenases (RHDs). oup.comfrontiersin.orgkarger.com These multi-component enzymes catalyze the insertion of both atoms of molecular oxygen to form cis-dihydrodiols. oup.comasm.org In Mycobacterium vanbaalenii PYR-1, different RHDs are induced by different PAHs, indicating substrate specificity. frontiersin.org For instance, NidA3B3 is a key ring-hydroxylating oxygenase in this strain that oxidizes fluoranthene to fluoranthene cis-2,3-dihydrodiol. nih.govoup.com

Monooxygenases and Cytochrome P450: Both bacteria and fungi utilize monooxygenases, particularly cytochrome P450 (CYP) systems, in PAH metabolism. oup.comfrontiersin.orgnih.gov In fungi, cytochrome P450 monooxygenases are involved in the initial oxidation of PAHs, forming arene oxides that are then converted to trans-dihydrodiols. frontiersin.org In bacteria like Mycobacterium vanbaalenii PYR-1, several cytochrome P450 genes have been identified and are implicated in PAH degradation. nih.gov These enzymes can be involved in both the initial hydroxylation and subsequent detoxification reactions. nih.govasm.org

Catechol Dioxygenases: Following the initial hydroxylation and formation of dihydroxylated intermediates, ring cleavage is carried out by catechol dioxygenases. sci-hub.se These enzymes cleave the aromatic ring either between the two hydroxyl groups (intradiol or ortho-cleavage) or adjacent to one of the hydroxyl groups (extradiol or meta-cleavage), leading to the formation of aliphatic products that can enter central metabolic pathways. oup.comsci-hub.se

Identification and Characterization of Metabolic Intermediates and Degradation Products

The biodegradation of fluoranthene proceeds through a series of metabolic intermediates, the identification of which is crucial for elucidating the degradation pathways.

Bacterial degradation of fluoranthene typically proceeds via two main initial dioxygenation routes, leading to two distinct classes of metabolites:

Fluorene-type Metabolites: The attack by dioxygenases at the C-1,2 and C-2,3 positions of the fluoranthene molecule leads to the formation of fluorene-type metabolites. nih.govoup.comasm.org A key intermediate in this pathway is 9-fluorenone-1-carboxylic acid . microbiologyresearch.orgamazonaws.comnih.govoup.commdpi.comresearchgate.netresearchgate.net Other identified metabolites include 9-hydroxyfluorene, 9-fluorenone (B1672902), and 9-hydroxy-1-fluorenecarboxylic acid. amazonaws.comnih.govresearchgate.netfrontiersin.org

Acenaphthylene-type Metabolites: Dioxygenation at the C-7,8 position results in the formation of acenaphthylene-type metabolites. nih.govoup.comasm.orgnih.gov Common intermediates in this pathway include 1-acenaphthenone , 1,2-dihydroxyacenaphthylene, and 1,8-naphthalic anhydride. frontiersin.orgresearchgate.netnih.gov

The dihydroxylated intermediates formed during fluoranthene degradation are further broken down through ring cleavage mechanisms:

ortho -cleavage (intradiol cleavage): This mechanism involves the cleavage of the aromatic ring between the two hydroxyl groups of a catechol-like intermediate. oup.comoup.comresearchgate.netnih.gov In the degradation of fluoranthene, ortho-cleavage of dihydroxyfluoranthene can lead to the formation of dicarboxylic acids. oup.comnih.gov

meta -cleavage (extradiol cleavage): In this pathway, the ring is cleaved adjacent to one of the hydroxyl groups. oup.comresearchgate.netnih.gov This is another common route for the degradation of aromatic compounds by microorganisms.

The specific pathway utilized can depend on the microorganism and the specific enzymes it produces. For example, Rhodococcus sp. has been shown to be capable of both ortho and meta cleavage of fluoranthene metabolites. oup.com

The following table lists some of the identified metabolites from the degradation of fluoranthene:

MetabolitePathway TypeReferences
9-fluorenone-1-carboxylic acidFluorene-type microbiologyresearch.orgamazonaws.comnih.govoup.commdpi.comresearchgate.netresearchgate.net
9-hydroxyfluoreneFluorene-type amazonaws.comnih.govresearchgate.netfrontiersin.org
9-fluorenoneFluorene-type amazonaws.comnih.govmdpi.comresearchgate.net
1-acenaphthenoneAcenaphthylene-type amazonaws.comfrontiersin.orgresearchgate.netnih.gov
1,8-naphthalic anhydrideAcenaphthylene-type frontiersin.orgresearchgate.netnih.gov
Phthalic acidFurther degradation product amazonaws.commdpi.comresearchgate.netresearchgate.net
Benzoic acidFurther degradation product amazonaws.comresearchgate.net
Benzene-1,2,3-tricarboxylic acidFurther degradation product microbiologyresearch.orgmdpi.comresearchgate.netresearchgate.net
Involvement of Central Metabolic Pathways (e.g., Beta-Ketoadipate Pathway)

The biodegradation of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene by microorganisms is a critical environmental process. Bacteria and fungi have evolved complex enzymatic systems to break down these persistent compounds, often funneling the resulting metabolites into central metabolic pathways. While specific studies on this compound are not abundant, the metabolic fate of its parent compound, fluoranthene, provides significant insights. The degradation of fluoranthene frequently proceeds through pathways that culminate in the beta-ketoadipate pathway , a highly conserved convergent pathway for the catabolism of aromatic compounds in soil microbes. nih.gov

Microbial degradation of fluoranthene is typically initiated by dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring structure. This initial attack can occur at different positions, such as the C-1,2, C-2,3, or C-7,8 bonds, leading to the formation of various dihydrodiols. asm.orgfrontiersin.org For instance, studies on Mycobacterium vanbaalenii PYR-1 have identified multiple dioxygenation routes. asm.org The C-1,2 and C-2,3 dioxygenation pathways degrade fluoranthene via fluorene-type intermediates, while the C-7,8 route proceeds through acenaphthylene-type metabolites. asm.org

Following the initial oxygenation and subsequent ring cleavage, these intermediates are further metabolized. Research on fungi such as Trichoderma lixii and Talaromyces pinophilus suggests a degradation sequence that begins with oxygenation at the C1-C2 position, forming intermediates like 9-oxo-9H-fluorene-1-carboxylic acid and fluorenone. mdpi.comresearchgate.net These compounds are then further processed, eventually yielding metabolites like benzene-1,2,3-tricarboxylic acid, which can enter the β-ketoadipate pathway for complete mineralization to tricarboxylic acid (TCA) cycle intermediates. nih.govmdpi.comresearchgate.net Similarly, other bacterial pathways converge on phthalate, which is also a precursor for the beta-ketoadipate pathway. nih.gov

While this compound itself is a mono-hydroxylated PAH, its formation and subsequent degradation would be intrinsically linked to these overarching metabolic schemes. It can be postulated that this compound could be an intermediate metabolite in one of the several transformation pathways of fluoranthene. Once formed, it would likely undergo further enzymatic attack, such as additional hydroxylation and ring fission, ultimately producing simpler aromatic compounds like catechol or protocatechuate. nih.gov These catecholic intermediates are the entry points into the two main branches of the beta-ketoadipate pathway, which converts them into succinyl-CoA and acetyl-CoA, allowing the organism to derive energy and carbon from the original pollutant. nih.govunimib.it

Photodegradation and Photo-oxidation Processes of this compound

Photodegradation is a significant abiotic process that determines the environmental persistence of PAHs. These compounds can absorb solar radiation, leading to their transformation into other products, including oxygenated derivatives like hydroxylated PAHs (OHPAHs). researchgate.net

Direct Photolysis Mechanisms and Kinetic Studies

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation without the involvement of other photosensitizing substances. PAHs, including fluoranthene, are susceptible to direct photolysis in the environment. rsc.org The process is a key degradation mechanism, especially in surface waters and on irradiated surfaces like soil or atmospheric particles. nih.govresearchgate.net

Kinetic studies on the parent compound, fluoranthene, provide a baseline for understanding the potential photolytic behavior of its derivatives. The rate of photolysis is often described using first-order or pseudo-first-order kinetics. researchgate.netmdpi.com For example, the half-life for the direct photolysis of fluoranthene in near-surface waters exposed to sunlight has been calculated to be approximately 21 hours. nih.gov In another study conducted on ice surfaces to simulate polar conditions, the direct photodegradation rate constant for fluoranthene under simulated midday summer solstice conditions was determined. researchgate.net

Table 1: Photodegradation Kinetic Data for Fluoranthene (as a proxy)

Parameter Value Conditions Reference
Half-Life (t½) 21 hours Near-surface water, midday summer sunlight nih.gov
Degradation 13 - 54% Various water matrices, UV fluence of 1500 mJ/cm² nih.gov
Rate Constant (k) 1.4 (±0.7) × 10⁻⁵ s⁻¹ On ice, midday summer solstice at Summit, Greenland researchgate.net
Apparent Quantum Yield 2 (±1) × 10⁻⁵ On ice, simulated sunlight researchgate.net

Influence of Wavelength, Light Intensity, and Irradiation Exposure on Degradation Efficiency

The efficiency of photodegradation is heavily dependent on several factors related to the light source.

Wavelength: The process is initiated by the absorption of photons, and therefore, the overlap between the chemical's absorption spectrum and the spectrum of the incident light is crucial. PAHs typically absorb light in the UV region of the solar spectrum (around 250-400 nm). researchgate.net Degradation rates are often higher at shorter wavelengths, which correspond to higher photon energy. mdpi.comresearchgate.net Studies on other organic pollutants have shown that degradation under full-spectrum light (180-400 nm) can be significantly faster than under visible light (400-700 nm), indicating the importance of the UV component. mdpi.com

Light Intensity: Generally, a higher light intensity (more photons per unit area per unit time) leads to a faster rate of photodegradation, as more molecules can be excited and undergo reaction. nih.govresearchgate.net Studies on PAHs in crude oil and soil have confirmed that light intensity has a major effect on degradation rates. nih.govunirioja.es

Irradiation Exposure: The total degradation of a compound is directly related to the duration of light exposure. researchgate.net Longer exposure times allow for a greater cumulative dose of radiation, resulting in more extensive transformation of the parent compound. mdpi.com

For this compound, it can be inferred that its photodegradation efficiency would similarly be enhanced by exposure to high-intensity, short-wavelength UV radiation over extended periods.

Environmental Aging Effects and Matrix Interactions on Photodegradation Rates

The environmental compartment or matrix in which a PAH resides has a profound impact on its photodegradation rate.

Matrix Type: The photodegradation of PAHs proceeds differently in water, soil, or when adsorbed to atmospheric particles like soot. nih.gov In aqueous solutions, molecules are freely available for photo-excitation. nih.gov However, when adsorbed to soil or soot particles, the degradation rate can be altered significantly. nih.govucanr.edu

Sorption and Sequestration: The strong sorption of PAHs to soil organic matter or their occlusion within the micropores of soot particles can shield them from UV radiation, thereby decreasing the photodegradation rate. unirioja.esnih.govucanr.edu This phenomenon is a key component of "aging," where the bioavailability and reactivity of a contaminant decrease over time as it becomes more tightly bound to the environmental matrix. researchgate.net

Matrix Properties: The physical and chemical properties of the matrix, such as color, particle size, organic carbon content, and the presence of minerals, all influence light penetration and reactivity. unirioja.esucanr.edu For instance, fine-textured soils with higher organic matter may enhance sorption and slow photolysis. researchgate.net Conversely, some mineral surfaces, like iron oxides, can act as photocatalysts, potentially accelerating degradation. magtech.com.cn The presence of other substances in the matrix, such as natural organic matter in water, can also affect light attenuation and reaction pathways. mdpi.comessex.ac.uk

Therefore, the environmental fate of this compound due to photodegradation is not solely a function of its intrinsic properties but is strongly modulated by its interaction with the surrounding environmental matrix and the effects of aging.

Advanced Oxidation Processes (AOPs) for the Remediation of Fluoranthene Derivatives

Principles of Hydroxyl Radical Generation and Reactive Oxygen Species (ROS) Chemistry

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to degrade persistent organic pollutants through the action of highly potent oxidizing agents. researchgate.net The cornerstone of most AOPs is the in-situ generation of hydroxyl radicals (•OH) . zu.ac.aemdpi.com

The hydroxyl radical is one of the most powerful oxidizing species known in aqueous chemistry, second only to elemental fluorine. researchgate.net It reacts rapidly and non-selectively with a vast range of organic compounds, with reaction rate constants typically in the order of 10⁶–10⁹ M⁻¹ s⁻¹. researchgate.netmdpi.com This high reactivity allows •OH to initiate a cascade of oxidation reactions that can lead to the complete mineralization of pollutants into carbon dioxide, water, and inorganic ions. mdpi.com

Several methods are employed to generate hydroxyl radicals, including:

Fenton and Fenton-like Reactions: The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) to produce •OH. mdpi.com This process is cost-effective and highly efficient. mdpi.com

Ozonation: Ozone (O₃) can be combined with UV light or hydrogen peroxide to accelerate its decomposition into hydroxyl radicals. osti.gov

Photolytic Processes: The combination of UV radiation with an oxidant like H₂O₂ (UV/H₂O₂) or O₃ (UV/O₃) leads to the photolysis of the oxidant, generating •OH. zu.ac.aeosti.gov

Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), generates •OH on the catalyst surface when irradiated with UV light. researchgate.netresearchgate.net

Beyond the hydroxyl radical, AOPs can also involve other Reactive Oxygen Species (ROS) , such as superoxide (B77818) radicals (O₂•⁻), singlet oxygen (¹O₂), and sulfate (B86663) radicals (SO₄•⁻). nih.govcolab.wsnih.gov In some systems, these species can also contribute to the degradation of pollutants. For example, a study on fluoranthene removal using sodium percarbonate activated by Fe(II) demonstrated the presence of HO•, O₂•⁻, and ¹O₂, with HO• being the primary species responsible for degradation. colab.ws The choice of AOP and the specific ROS generated depend on the target pollutant and the matrix conditions, such as pH and the presence of interfering substances. mdpi.com These processes represent a powerful strategy for the remediation of water and soil contaminated with fluoranthene and its derivatives, including this compound.

Fluoranthen 3 Ol As a Biomarker of Polycyclic Aromatic Hydrocarbon Exposure

Mechanisms of Metabolic Detoxification of Fluoranthene (B47539) in Biological Systems Leading to Hydroxylated Metabolite Formation

The metabolic detoxification of fluoranthene, a non-alternant polycyclic aromatic hydrocarbon (PAH), is a complex process initiated primarily by oxidation. In biological systems, the goal of this metabolism is to convert the lipophilic fluoranthene molecule into more water-soluble derivatives that can be readily excreted. This process, however, can also lead to the formation of reactive intermediates. The formation of hydroxylated metabolites, such as fluoranthen-3-ol (also known as 3-hydroxyfluoranthene), is a key step in this detoxification pathway.

The initial and rate-limiting step in fluoranthene metabolism is typically catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes introduce an oxygen atom into the aromatic ring structure, leading to the formation of an epoxide. This epoxide can then be enzymatically hydrated by epoxide hydrolase to form a trans-dihydrodiol. Alternatively, the epoxide can rearrange non-enzymatically to form a phenol, a hydroxylated PAH (OH-PAH).

Bacterial and fungal systems have provided significant insight into the metabolic routes of fluoranthene. In bacteria like Mycobacterium vanbaalenii PYR-1, the oxidation of fluoranthene is initiated by dioxygenase enzymes at several positions on the molecule, including the C-1,2, C-2,3, and C-7,8 positions. asm.orgresearchgate.net The C-2,3 dioxygenation route, for example, leads to the formation of fluoranthene cis-2,3-dihydrodiol. asm.org While bacterial pathways primarily involve dioxygenation leading to cis-dihydrodiols, mammalian metabolism via CYP enzymes typically produces epoxides that are converted to trans-dihydrodiols.

The fungus Cunninghamella elegans has been shown to metabolize fluoranthene to several products, with a major pathway involving hydroxylation to form a glucoside conjugate of 3-hydroxyfluoranthene. osti.gov This indicates that this compound is a significant metabolite in this organism. The process begins with the formation of fluoranthene trans-2,3-dihydrodiol, which is a known biologically active compound. osti.govnih.govnih.gov This dihydrodiol can be further metabolized to phenolic derivatives, which are then conjugated, for instance with glucuronic acid or sulfate (B86663) in mammals, to enhance their water solubility and facilitate excretion.

Analytical Strategies for the Detection and Quantification of this compound in Biological Samples (e.g., Urine)

The detection and quantification of this compound and other OH-PAHs in biological matrices like urine are crucial for human biomonitoring. Since concentrations are often very low, highly sensitive and specific analytical methods are required. The general workflow involves sample preparation to release the metabolites from their conjugated forms, followed by extraction, cleanup, and instrumental analysis. researchgate.netnih.gov

Sample Preparation: Urinary OH-PAHs are typically present as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is a standard procedure to liberate the free hydroxylated metabolites. researchgate.netresearchgate.net Following hydrolysis, a sample cleanup and concentration step, most commonly solid-phase extraction (SPE), is employed to isolate the analytes from the complex urine matrix and remove interfering substances. researchgate.netresearchgate.netpublichealthtoxicology.com

Instrumental Analysis: Several advanced analytical techniques are used for the final detection and quantification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used and robust method for analyzing OH-PAHs. nih.govresearchgate.net It offers good sensitivity because native fluorescence is a characteristic of these compounds. By using programmed wavelength switching, the optimal excitation and emission wavelengths for each compound can be selected, enhancing selectivity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique known for its high resolving power and specificity. nih.govnih.gov Prior to GC analysis, the polar hydroxylated metabolites must be derivatized to make them more volatile. researchgate.net This is often achieved through silylation using reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA). researchgate.net GC-MS, particularly when operated in selected ion monitoring (SIM) mode, provides excellent sensitivity and specificity. scirp.orgshimadzu.com High-resolution mass spectrometry (HRMS) coupled with GC, such as Orbitrap GC-MS, offers even greater accuracy and the ability to screen for a wide range of compounds in complex matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for the analysis of OH-PAHs. researchgate.netcdc.govnemc.us It combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS often eliminates the need for derivatization, simplifying sample preparation. researchgate.net The use of isotopically labeled internal standards is common in both GC-MS and LC-MS/MS methods to correct for matrix effects and variations in extraction recovery. nih.gov

The table below summarizes the performance of some of these analytical methods for OH-PAH analysis.

Comparative Analysis with Established Hydroxylated PAH Biomarkers (e.g., 1-hydroxypyrene)

The most widely accepted and frequently measured biomarker for assessing human exposure to PAHs is 1-hydroxypyrene (B14473) (1-OHP), a metabolite of pyrene. nih.govresearchgate.netacs.org Pyrene is typically present in most PAH mixtures, and 1-OHP is a major metabolite, making it a reliable indicator of total PAH exposure. nih.gov However, relying on a single biomarker may not capture the full complexity of exposure, as the composition of PAH mixtures can vary significantly depending on the source. Therefore, the analysis of a panel of OH-PAHs, including metabolites of other parent PAHs like fluoranthene, fluorene (B118485), and phenanthrene (B1679779), is increasingly advocated. researchgate.netnih.govresearchgate.net

1-Hydroxypyrene (1-OHP):

Advantages: It is the most studied OH-PAH biomarker with established analytical methods and reference values. nih.gov Its concentration in urine has been shown to correlate with exposure to PAHs in various occupational and environmental settings. researchgate.net

Fluoranthene Metabolites (e.g., this compound):

Potential Advantages: Fluoranthene is, like pyrene, abundant in many environmental PAH mixtures. mdpi.com Measuring its metabolites, such as this compound, could provide additional, complementary information on the sources and pathways of exposure. Since fluoranthene itself has different toxicological properties than pyrene, its specific metabolites could offer a more nuanced risk assessment.

Current Status: Metabolites of other PAHs, such as naphthalene (B1677914) and fluorene, are often determined alongside 1-OHP. nih.govnih.goveaht.org For instance, 2-hydroxyfluorene has been associated with exposure to traffic-related pollution and environmental tobacco smoke. nih.gov While methods for detecting fluoranthene metabolites exist and they are known to be formed in biological systems, this compound is not as commonly used or studied as 1-OHP or even metabolites of fluorene and phenanthrene. osti.govresearchgate.net There is less data available correlating this compound concentrations with specific exposure scenarios compared to 1-OHP.

In practice, the choice of biomarkers often depends on the specific research question. While 1-OHP remains the primary biomarker for general PAH exposure, a multi-biomarker approach including this compound and other OH-PAHs can provide a more comprehensive exposure profile, potentially helping to distinguish between different exposure sources and better assess the total internal dose of complex PAH mixtures. nih.govnih.gov

Correlation between Environmental Exposure Levels and Biomarker Concentrations in Exposed Populations

A critical aspect of validating a biomarker is establishing a clear relationship between external exposure to a chemical and the internal concentration of its metabolite. Numerous studies have investigated the correlation between environmental PAH levels and urinary OH-PAH concentrations in various populations.

Studies in occupationally exposed groups often show significant correlations. For example, a study of workers applying refined coal tar sealant found that concentrations of naphthalene, fluorene, and phenanthrene in the workers' breathing zones were significantly and positively related to the pre- to post-shift differences in their corresponding urinary biomarkers. cdc.gov This demonstrates that for certain PAHs, urinary metabolites are a reliable indicator of recent occupational inhalation exposure.

In the general population and in environmental exposure scenarios, the relationship can be more complex. A study of taxi drivers, a group with prolonged exposure to traffic-related air pollution, found that they had significantly higher median concentrations of several OH-PAHs, including 2-hydroxynaphthalene, 1-hydroxynaphthalene, 2-hydroxyfluorene, and 1-hydroxypyrene, compared to controls. eaht.org This suggests that urinary biomarkers can reflect elevated environmental exposure from sources like vehicle emissions. Furthermore, this study found strong positive correlations between the different urinary OH-PAHs, indicating a common source of exposure. eaht.org

However, a direct correlation is not always observed, especially at low environmental concentrations. One study found that urinary 1-OHP and 3-hydroxybenzo[a]pyrene concentrations were not correlated with ambient air concentrations of their parent PAHs during short-term environmental exposure. nih.gov This can be due to several factors, including the influence of other exposure routes (e.g., diet), individual differences in metabolism, and the short half-life of these biomarkers, which reflects only recent exposure (within a day or two). nih.govrsc.org

Specific data correlating environmental fluoranthene levels with urinary this compound are less common in the literature compared to pyrene/1-OHP. However, studies have shown strong correlations between different PAHs in environmental samples and between their metabolites in urine, suggesting that fluoranthene metabolites likely follow similar patterns. eaht.orgeaht.org For instance, a study in children found strong positive correlations between fluoranthene and other PAHs like fluorene and benzo(a)anthracene in blood samples, pointing to common exposure sources and interactions. eaht.org

The table below presents findings from studies correlating PAH exposure with biomarker levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.